molecular formula C24H20N4O4 B5491095 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine

1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine

Cat. No. B5491095
M. Wt: 428.4 g/mol
InChI Key: PRVFMPZXHSBGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine is a compound that has been studied for its potential therapeutic applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine varies depending on the scientific research field. In cancer research, this compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic Bcl-2 protein. It also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In inflammation research, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of nuclear factor kappa B (NF-κB). In microbial infections research, this compound inhibits the growth of various pathogenic microorganisms by disrupting their cell membrane.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In microbial infections research, this compound has been shown to possess antimicrobial properties by inhibiting the growth of various pathogenic microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine in lab experiments include its potential therapeutic applications in various scientific research fields, its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its antimicrobial properties. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine. In cancer research, future studies could focus on the development of novel drug delivery systems for this compound and the identification of its potential targets in cancer cells. In inflammation research, future studies could focus on the identification of its potential targets in the NF-κB pathway and the development of more potent analogs. In microbial infections research, future studies could focus on the identification of its potential targets in the cell membrane of pathogenic microorganisms and the development of more potent analogs. Overall, the study of 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine holds great promise for the development of novel therapeutics in various scientific research fields.

Synthesis Methods

The synthesis of 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine involves a multi-step process that includes the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoyl piperazine. The final step involves the reaction of the resulting intermediate with 2-furoyl chloride to yield the desired compound.

Scientific Research Applications

1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine has been studied for its potential therapeutic applications in various scientific research fields such as cancer, inflammation, and microbial infections. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In microbial infections research, this compound has been shown to possess antimicrobial properties by inhibiting the growth of various pathogenic microorganisms.

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c29-23(27-11-13-28(14-12-27)24(30)20-10-5-15-31-20)19-9-4-8-18(16-19)22-26-25-21(32-22)17-6-2-1-3-7-17/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVFMPZXHSBGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0138937.P001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.